Undec-2-yn-1-ol
Overview
Description
Undec-2-yn-1-ol: is an organic compound with the molecular formula C11H20O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms10-undecyn-1-ol and is used in various chemical synthesis processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing undec-2-yn-1-ol involves the addition of a terminal alkyne to a carbonyl compound, followed by reduction. For example, the reaction of 1-decyne with formaldehyde in the presence of a base, followed by reduction with sodium borohydride, can yield this compound.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-decyne with borane, followed by oxidation with hydrogen peroxide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions due to their efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undec-2-yn-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. For example, oxidation with pyridinium chlorochromate (PCC) can yield undec-2-ynal.
Reduction: The compound can be reduced to undec-2-yn-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Undec-2-ynal, undec-2-ynoic acid.
Reduction: Undec-2-yn-1-amine.
Substitution: Undec-2-yn-1-chloride, undec-2-yn-1-bromide.
Scientific Research Applications
Chemistry: Undec-2-yn-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other alkyne derivatives and complex molecules.
Biology: The compound exhibits antifungal activity and is used in the development of antifungal agents.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
Industry: this compound is employed in the esterification of fatty acids and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of undec-2-yn-1-ol in biological systems involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a range of fungal species.
Comparison with Similar Compounds
10-Undecyn-1-ol: Similar structure but with the triple bond at a different position.
1-Decyn-3-ol: Another alkyne alcohol with a shorter carbon chain.
2-Butyn-1-ol: A smaller alkyne alcohol with similar reactivity.
Uniqueness: Undec-2-yn-1-ol is unique due to its longer carbon chain and the position of the triple bond, which imparts distinct chemical and physical properties. Its antifungal activity and use in esterification reactions make it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
undec-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOPVQIKCYZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956169 | |
Record name | Undec-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34683-71-1 | |
Record name | 2-Undecyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC370641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undec-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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